1-(3,5-Di-tert-butylphenyl)ethanone
Overview
Description
1-(3,5-Di-tert-butylphenyl)ethanone is an organic compound with the molecular formula C16H24O . It has a molecular weight of 232.36 .
Synthesis Analysis
The synthesis of 1-(3,5-Di-tert-butylphenyl)ethanone can be achieved through several methods. One method involves the use of 1.6 N MeLi in Et2O, which is added to a solution of the compound in tetrahydrofuran (THF) at -78°C . The mixture is stirred at room temperature for 5 hours, then poured into water and extracted with AcOEt . Another method involves the use of 3,5-di-tert-butyl benzoic acid in dry tetrahydrofuran under nitrogen at 0°C .Molecular Structure Analysis
The molecular structure of 1-(3,5-Di-tert-butylphenyl)ethanone contains a total of 41 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
1-(3,5-Di-tert-butylphenyl)ethanone has a density of 0.914 g/cm3 and a boiling point of 267.035°C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
1. Kinetic Stabilization
- Summary of Application : The 3,5-Di-tert-butylphenyl group is used for kinetic stabilization. It is particularly useful in the isolation of a stabilized 2,6-napthoquinone derivative .
- Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of a 3,5-di-tert-butylphenyl group for kinetically stabilizing and isolating a 2,6-napthoquinone derivative .
2. Preparation of Acyl Pyrazole Derivative
- Summary of Application : The acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was prepared by means of an oxidative functionalization reaction of an aldehyde with pyrazole .
- Methods of Application : The reaction was performed solvent-free and in the absence of a base, making it a clean, green approach. The mixture of aldehyde, pyrazole, and the oxidant was heated at 55 °C for 3 h, and then, the product was isolated in analytically pure form via extraction with no need for column chromatography .
- Results or Outcomes : The acyl pyrazole derivative was prepared simply and rapidly in 86% isolated yield .
3. Production of Stable Polymeric Materials
- Summary of Application : It may be used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials, which include polylactic acid (PLA), polyolefins, etc .
4. Electrophilic Aromatic Substitution
- Summary of Application : The compound is used in electrophilic aromatic substitution reactions. This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of electrophilic aromatic substitution reactions .
5. Protecting Group for Kinetic Stabilization
- Summary of Application : The 3,5-Di-tert-butylphenyl group is used as a protecting group for kinetic stabilization. It is particularly useful in the preparation and characterization of a stabilized 2,6-naphthoquinone skeleton .
- Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of a 3,5-di-tert-butylphenyl group for kinetically stabilizing and isolating a 2,6-napthoquinone derivative .
6. Production of Stable Polymeric Materials
- Summary of Application : It may be used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials, which include polylactic acid (PLA), polyolefins, etc .
4. Electrophilic Aromatic Substitution
- Summary of Application : The compound is used in electrophilic aromatic substitution reactions. This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of electrophilic aromatic substitution reactions .
5. Protecting Group for Kinetic Stabilization
- Summary of Application : The 3,5-Di-tert-butylphenyl group is used as a protecting group for kinetic stabilization. It is particularly useful in the preparation and characterization of a stabilized 2,6-naphthoquinone skeleton .
- Methods of Application : The exact methods of application are not detailed in the source, but it involves the use of a 3,5-di-tert-butylphenyl group for kinetically stabilizing and isolating a 2,6-napthoquinone derivative .
6. Production of Stable Polymeric Materials
Safety And Hazards
properties
IUPAC Name |
1-(3,5-ditert-butylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-11(17)12-8-13(15(2,3)4)10-14(9-12)16(5,6)7/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSMQEXDKGEYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441095 | |
Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Di-tert-butylphenyl)ethanone | |
CAS RN |
1756-31-6 | |
Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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